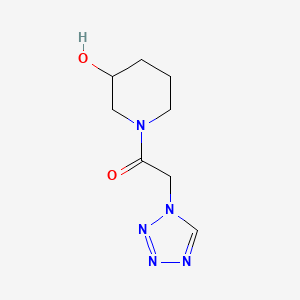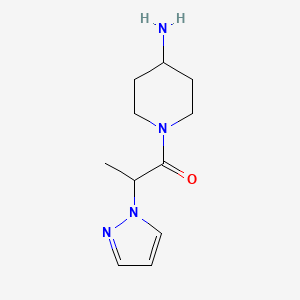
1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
説明
1-(4-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one (also known as 1-APPP) is a synthetic, heterocyclic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It is a derivative of piperidine and pyrazole, and is structurally similar to many other heterocyclic compounds. 1-APPP has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and analgesic effects. In addition, it has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
科学的研究の応用
Synthesis and Characterization
Several studies focus on the synthesis and characterization of pyrazole derivatives, showcasing the importance of these compounds in developing new materials with potential applications in various fields. For instance, Sid et al. (2013) demonstrated the synthesis and antimicrobial evaluation of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives, highlighting their significant to moderate antimicrobial activity (Sid et al., 2013). This suggests the relevance of such compounds in antimicrobial research.
Antimicrobial and Anticancer Activities
Research on pyrazole derivatives also extends to antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives with potent antimicrobial and anticancer properties, suggesting the therapeutic potential of these compounds (Hafez et al., 2016). Such studies indicate the versatility of pyrazole derivatives in drug development.
Application in Imaging and Diagnostics
Wang et al. (2018) reported on the synthesis of a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of similar compounds in biomedical imaging and diagnostics (Wang et al., 2018). This underscores the potential of pyrazole derivatives in developing tools for medical research and diagnostics.
Molecular Modeling and Computational Studies
Prabakaran et al. (2021) conducted catalytic synthesis, ADMET, QSAR, and molecular modeling studies of novel chalcone derivatives, demonstrating the application of computational methods in evaluating and predicting the properties of such compounds (Prabakaran et al., 2021). This highlights the importance of theoretical and computational approaches in the design and development of new chemical entities.
特性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(15-6-2-5-13-15)11(16)14-7-3-10(12)4-8-14/h2,5-6,9-10H,3-4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDJGZWKQXXHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)
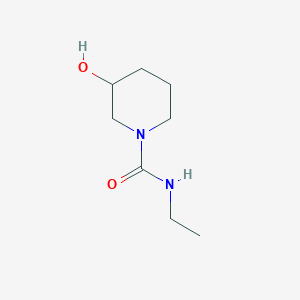
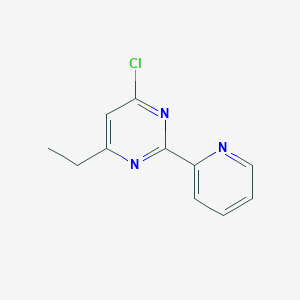
![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)
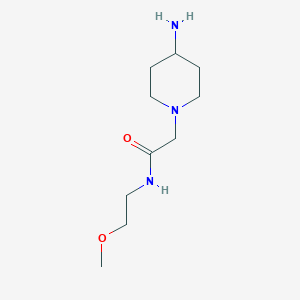
![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)
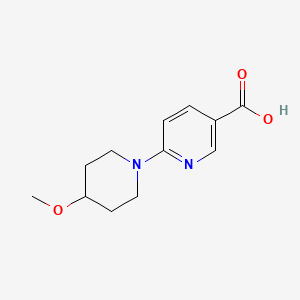
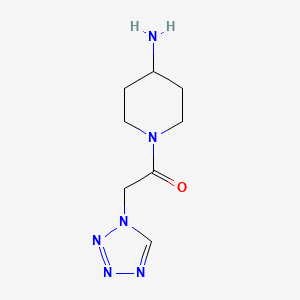
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
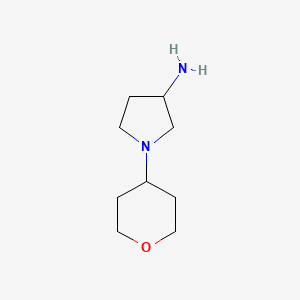
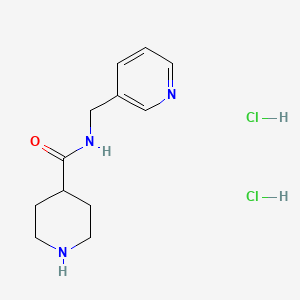
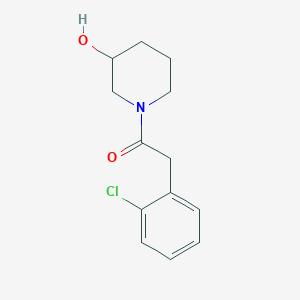
amine](/img/structure/B1462677.png)
